molecular formula C22H44O17 B179474 Hydroxyethyl starch CAS No. 9005-27-0

Hydroxyethyl starch

Cat. No. B179474
CAS RN: 9005-27-0
M. Wt: 580.6 g/mol
InChI Key: DNZMDASEFMLYBU-RNBXVSKKSA-N
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Description

Hydroxyethyl starch (HES) is a colloid used for medicinal practices that involve fluid replacement. It acts as a plasma substitute . HES is one of the most frequently used plasma substitutes .


Synthesis Analysis

In recent research, a novel ester of HES, i.e., HES-acetate was synthesized by acetylation of HES . The successful acetylation of HES was confirmed by Fourier Transform Infrared (FTIR) and Proton-Nuclear Magnetic Resonance (1H NMR) spectroscopic techniques .


Molecular Structure Analysis

Different types of hydroxyethyl starches are typically described by their average molecular weight, typically around 130 to 200 kDa . The method for analyzing the molecular structure of starch that perfectly reflects its rheological properties is size exclusion chromatography .


Chemical Reactions Analysis

Chemical modification of starch is based on the chemical reactivity of the constituent glucose monomers which are polyhydroxyl and can undergo several reactions . Starch can undergo reactions such as hydrolysis, esterification, etherification and oxidation .


Physical And Chemical Properties Analysis

The solution properties of hydroxyethyl starch (HES) vary significantly owing to different measurement parameters adopted and sample structures . The chemical properties of starch are dependent on the reactivity of starch which is a function of the polyhydroxyl functional groups in the constituent glucose monomers .

Scientific Research Applications

  • Use in Small Animal Emergency and Critical Care : HES has been extensively used in human medicine for over 30 years, and its use in veterinary medicine is being critically reassessed, particularly in light of concerns about kidney dysfunction and mortality in human patients. There are currently no consensus recommendations for its use in veterinary medicine, underscoring the need for large, prospective veterinary studies (Adamik, Yozova, & Regenscheit, 2015).

  • Association with Mortality and Acute Kidney Injury : A systematic review and meta-analysis found that HES administration in critically ill patients requiring volume resuscitation is associated with increased mortality and acute kidney injury. This has led to significant safety concerns about its clinical use (Zarychanski et al., 2013).

  • Intravenous Volume Replacement : HES is used for fluid resuscitation in intensive care units. However, its safety and efficacy have been questioned, especially in patients with severe sepsis. A study found that patients with severe sepsis assigned to fluid resuscitation with HES had an increased risk of death and were more likely to require renal-replacement therapy compared to those receiving Ringer's acetate (Perner et al., 2012).

  • Synthesis and Aqueous Self-Assembly into Nano-sized Polymeric Micelles and Vesicles : HES has been hydrophobically modified for use as a potential drug carrier. This involves the formation of micelles and polymeric vesicles, which could be beneficial for drug delivery applications (Besheer, Hause, Kressler, & Mäder, 2007).

  • Drug Delivery Systems : HES's biological properties have spurred interest in its use for designing drug delivery systems. Research includes synthesis of HES conjugates with anticancer molecules or therapeutic proteins, and the development of nanocapsules and hydrogels based on HES as prospective drug delivery systems (Paleos, Sideratou, & Tsiourvas, 2017).

  • Effects on Hemostasis : HES solutions impact hemostasis and pose limitations to clinical use due to side effects on plasmatic and cellular hemostasis. The development of new starch molecules is focused on enhancing hemodynamic efficacy while minimizing adverse reactions (Kozek-Langenecker, 2005).

  • Cryoprotective Agent for Erythrocytes : HES has been found to be an effective extracellular cryoprotective agent for erythrocytes, with potential uses in cryopreservation (Knorpp, Merchant, Gikas, Spencer, & Thompson, 1967).

Safety And Hazards

Hydroxyethyl starch is associated with an increased risk of death and kidney problems . It is recommended that these solutions should not be used routinely for patients with septic shock . Safety measures include avoiding contact with skin, eyes and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

Future Directions

Starch-based hydrogels have gained significant attention in biomedical applications as a type of drug delivery system due to their biocompatibility, biodegradability, and ability to absorb and release drugs . Starch-based hydrogels can serve as effective carriers for pharmaceutical compounds such as drugs and proteins to develop drug-loaded hydrogel systems, providing controlled release over an extended period .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elohes

CAS RN

68512-26-5, 9005-27-0
Record name Starch, 2-hydroxyethyl ether, base-hydrolyzed
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
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